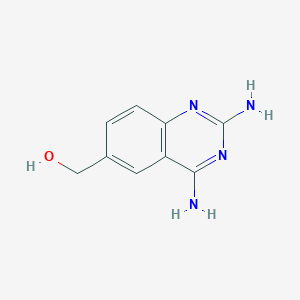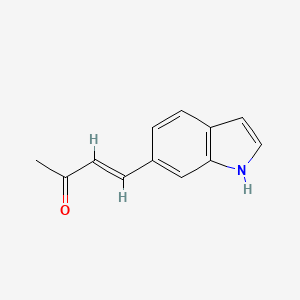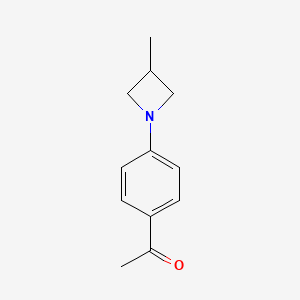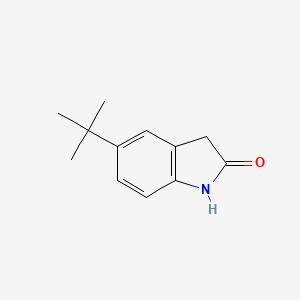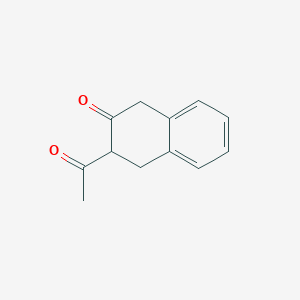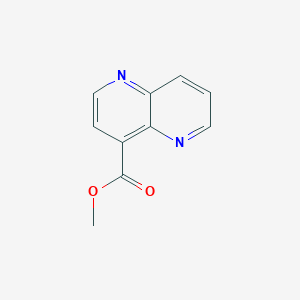
Methyl 1,5-naphthyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,5-naphthyridine-4-carboxylate: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a methyl ester group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions:
Gould-Jacobs Reaction: This method involves the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to afford the 1,5-naphthyridine skeleton.
Condensation Reaction: A condensation reaction at elevated temperatures (around 150°C) followed by ring cyclization can yield the 1,5-naphthyridine skeleton.
Industrial Production Methods: Industrial production methods for methyl 1,5-naphthyridine-4-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 1,5-naphthyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophilic or nucleophilic reagents can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield formyl or carboxyl derivatives, while reduction can produce hydroxyl or alkyl derivatives .
科学的研究の応用
Methyl 1,5-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1,8-Naphthyridine: Another isomer of naphthyridine with different biological activities.
2,7-Naphthyridine: Known for its unique reactivity and applications in medicinal chemistry.
4,5-Naphthyridine: Exhibits distinct chemical properties and is used in various synthetic applications.
Uniqueness: Methyl 1,5-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 4-position differentiates it from other naphthyridine isomers, influencing its reactivity and applications .
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
methyl 1,5-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-4-6-11-8-3-2-5-12-9(7)8/h2-6H,1H3 |
InChIキー |
LSRBNVUQILLCDO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=NC=C1)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



